molecular formula C22H22N2O4S B5774124 N'-((E)-1-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}METHYLIDENE)-3-METHYL-2-THIOPHENECARBOHYDRAZIDE

N'-((E)-1-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}METHYLIDENE)-3-METHYL-2-THIOPHENECARBOHYDRAZIDE

Cat. No.: B5774124
M. Wt: 410.5 g/mol
InChI Key: NAQOVGPOYLGGIG-YDZHTSKRSA-N
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Description

N’-((E)-1-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}METHYLIDENE)-3-METHYL-2-THIOPHENECARBOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxyphenyl and thiophene groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((E)-1-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}METHYLIDENE)-3-METHYL-2-THIOPHENECARBOHYDRAZIDE typically involves the condensation of 4-methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde with 3-methyl-2-thiophenecarbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as hydrochloric acid or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-((E)-1-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}METHYLIDENE)-3-METHYL-2-THIOPHENECARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The methoxy and phenoxy groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted methoxyphenyl or thiophene derivatives.

Scientific Research Applications

N’-((E)-1-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}METHYLIDENE)-3-METHYL-2-THIOPHENECARBOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N’-((E)-1-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}METHYLIDENE)-3-METHYL-2-THIOPHENECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its potential antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • N’-((E)-1-{4-METHOXY-3-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-4-[(2-METHOXYPHENOXY)METHYL]BENZOHYDRAZIDE
  • 4-(((4-METHOXYPHENYL)AMINO)METHYL)-N,N-DIMETHYLANILINE
  • 2-METHOXY-5-((PHENYLAMINO)METHYL)PHENOL

Uniqueness

N’-((E)-1-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}METHYLIDENE)-3-METHYL-2-THIOPHENECARBOHYDRAZIDE is unique due to its combination of methoxyphenyl and thiophene groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[(E)-[4-methoxy-3-[(4-methoxyphenoxy)methyl]phenyl]methylideneamino]-3-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-15-10-11-29-21(15)22(25)24-23-13-16-4-9-20(27-3)17(12-16)14-28-19-7-5-18(26-2)6-8-19/h4-13H,14H2,1-3H3,(H,24,25)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQOVGPOYLGGIG-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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